molecular formula C19H10F7N3O4 B1609317 6-Hydroxy-2,3-dimethoxybenzoic acid CAS No. 5653-53-2

6-Hydroxy-2,3-dimethoxybenzoic acid

Cat. No.: B1609317
CAS No.: 5653-53-2
M. Wt: 477.3 g/mol
InChI Key: UEDMJSZYTCUDEN-OAHLVZFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-2,3-dimethoxybenzoic acid is a derivative of benzoic acid, characterized by the presence of hydroxyl and methoxy groups on the aromatic ring. This compound belongs to the class of hydroxybenzoic acids, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hydroxy-2,3-dimethoxybenzoic acid can be synthesized through several methods. One common approach involves the methylation of 6-hydroxybenzoic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient and scalable processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2,3-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Hydroxy-2,3-dimethoxybenzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6-Hydroxy-2,3-dimethoxybenzoic acid can be compared with other hydroxybenzoic acids such as:

Uniqueness

This compound is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activities .

Properties

IUPAC Name

6-hydroxy-2,3-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGSZTYJJNHWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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